molecular formula C5H3Br2ClN2 B596329 2-Chloro-4-(dibromomethyl)pyrimidine CAS No. 181363-07-5

2-Chloro-4-(dibromomethyl)pyrimidine

Cat. No.: B596329
CAS No.: 181363-07-5
M. Wt: 286.351
InChI Key: WGTDLOWBKRIEJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-4-(dibromomethyl)pyrimidine is a heterocyclic aromatic compound with the molecular formula C5H3Br2ClN2. It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(dibromomethyl)pyrimidine typically involves the halogenation of pyrimidine derivatives. One common method is the reaction of 2-chloropyrimidine with bromine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the dibromomethyl group at the 4-position .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(dibromomethyl)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Chloro-4-(dibromomethyl)pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with nucleic acids and proteins.

    Medicine: Explored for its potential as an anticancer agent and in the development of other therapeutic compounds.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Chloro-4-(dibromomethyl)pyrimidine involves its interaction with molecular targets such as DNA and proteins. It can bind to DNA through intercalation or groove binding, affecting the replication and transcription processes. Additionally, it may inhibit specific enzymes or receptors, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloropyrimidine
  • 4-Chloropyrimidine
  • 2,4-Dichloropyrimidine
  • 2-Bromo-4-chloropyrimidine

Uniqueness

2-Chloro-4-(dibromomethyl)pyrimidine is unique due to the presence of both chlorine and dibromomethyl groups, which confer distinct reactivity and biological activity compared to other pyrimidine derivatives.

Properties

CAS No.

181363-07-5

Molecular Formula

C5H3Br2ClN2

Molecular Weight

286.351

IUPAC Name

2-chloro-4-(dibromomethyl)pyrimidine

InChI

InChI=1S/C5H3Br2ClN2/c6-4(7)3-1-2-9-5(8)10-3/h1-2,4H

InChI Key

WGTDLOWBKRIEJB-UHFFFAOYSA-N

SMILES

C1=CN=C(N=C1C(Br)Br)Cl

Synonyms

2-chloro-4-(dibroMoMethyl)pyriMidine

Origin of Product

United States

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